环胞噻胺

描述

Cycotiamine is a compound that is not directly mentioned in the provided papers. However, the papers discuss various cyclic compounds with thiazine and thiourea moieties, which may be structurally related to cycotiamine. For instance, cyclothiazomycin, mentioned in one of the papers, is a thiopeptide antibiotic with a complex heterocyclic structure that includes a pyridine core . Similarly, cyclothionine is a cyclic derivative of cystathionine found in bovine brain and is a normal component of this tissue . These compounds are of interest due to their biological activities and the complexity of their structures.

Synthesis Analysis

The synthesis of these cyclic compounds involves several key steps. For cyclothiazomycin, a [2+2+2] cyclotrimerization reaction is used to form the pyridine core, utilizing a temporary silicon tether and a ruthenium catalyst . In the case of seco-cyclothialidines, a new synthesis pathway was developed, which includes the formation of a 2-aminothiazole derivative as a key step . The synthesis of cyclothialidine, another related compound, involves a Mannich aminomethylation/hydrogenation sequence, benzylic bromination, and a Mitsunobu cyclization to form the characteristic 12-membered lactone .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by their heterocyclic centers. Cyclothiazomycin's structure is centered around a pyridine core , while cyclothialidine features a bicyclic core entity . The crystal structure of a diethylamino-substituted heterocycle shows dimer formation with hydrogen bonding interactions . These structures are significant as they contribute to the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. Dealkylation reactions of trialkylamines with 1,3,5-trichloro-1,2,4,6-cyclothiatriazine lead to regiospecific dialkylamino substitution on cyclocarbathiazines . Cyclothiomethylation reactions with phenylenediamines result in the formation of various benzothiaza macroheterocycles . These reactions are crucial for constructing the complex cyclic structures of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the solubility, stability, and reactivity of these compounds can be affected by the presence of heteroatoms such as nitrogen and sulfur in their rings. The dimeric structure of the diethylamino-substituted heterocycle, with its hydrogen bonding interactions, suggests a certain degree of polarity and potential for intermolecular interactions . The synthesis of calix crown-5-sulfonyl cyclothiourea derivatives in aqueous solution at room temperature indicates that these compounds can be synthesized under mild conditions and may have good water solubility .

科学研究应用

眼科治疗应用

环孢菌素 A,环胞噻胺的衍生物,已被研究其在眼科的疗效。具体而言,局部环孢菌素 A 0.5% 已被评估为皮质类固醇的替代品,用于治疗真菌性角膜炎的治疗性角膜移植术。研究表明,局部环孢菌素 A 0.5% 可能是一种有用的辅助药物来管理这些情况,患者保持透明的移植物并改善最佳矫正视力 (Perry et al., 2002)。

对牲畜免疫反应和生长的影响

还对膳食补充剂对牲畜免疫反应和生长的影响进行了研究,特别是在霉菌毒素(如脱氧雪烯醇 (DON))引起的应激背景下。虽然与环胞噻胺没有直接关系,但这些研究提供了通过营养干预管理动物健康和性能的更广泛范围的见解。研究表明,膳食补充剂可以减轻 DON 应激引起的损害,改善生长猪的免疫相关细胞因子和整体健康状况 (Wu et al., 2013)。

在皮肤病学中的应用

细胞因子与环胞噻胺对免疫系统的影响密切相关,多年来一直是科学研究的重点,尤其是在皮肤病学领域。分析细胞因子的表达使人们能够更深入地了解各种疾病的发病机制,包括皮肤病。一些细胞因子疗法已在临床实践中使用,突出了这些化合物在治疗皮肤病问题方面的治疗潜力 (Asadullah et al., 2002)。

属性

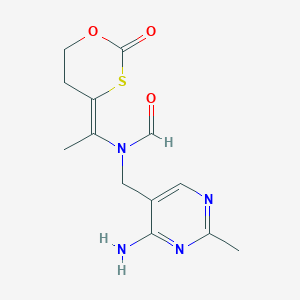

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJDJQYGZBQFIF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C/2\CCOC(=O)S2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cometamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)

![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)

![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)